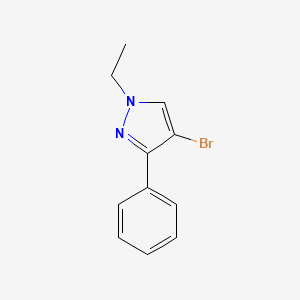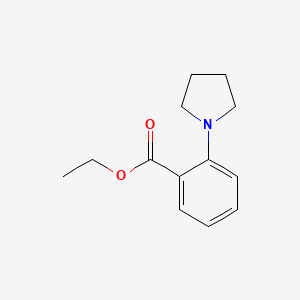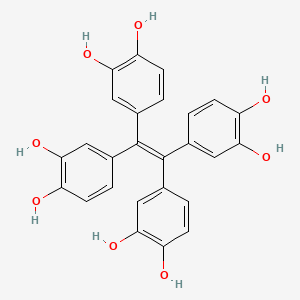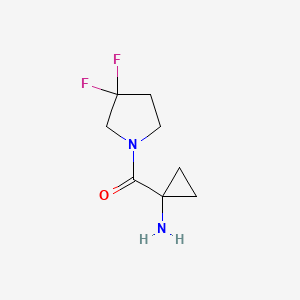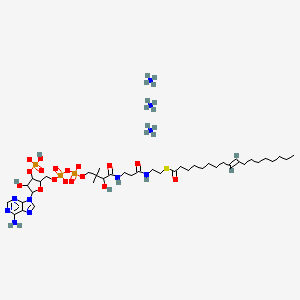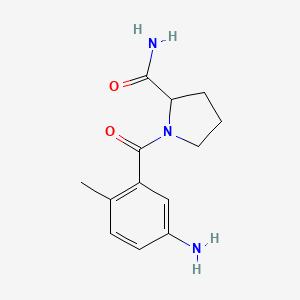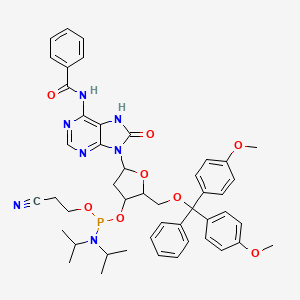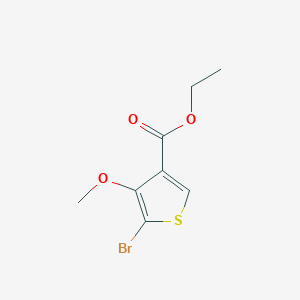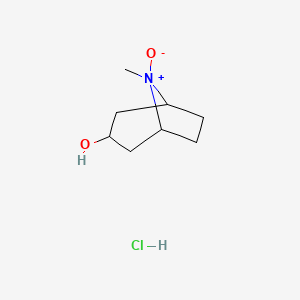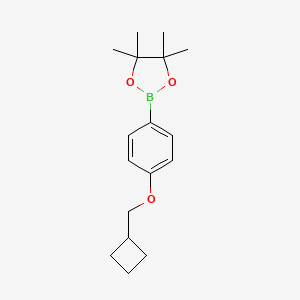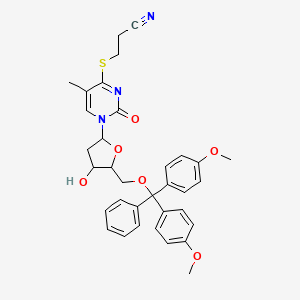
S4-(2-Cyanoethyl)-5'-O-(dimethoxytrityl)-4-thiothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position and a cyanoethyl group at the 4-thio position of thymidine. These modifications make it a valuable tool in the field of nucleic acid chemistry, particularly for the synthesis of DNA and RNA analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine typically involves the protection of the 5’-hydroxy group of thymidine with a dimethoxytrityl (DMT) groupThe reaction conditions often include the use of mild acids for the removal of the DMT group and specific reagents for the cyanoethylation process .
Industrial Production Methods
Industrial production of this compound involves automated solid-phase synthesis techniques. These methods allow for the efficient and scalable production of oligonucleotides with high purity and yield. The use of controlled-pore glass (CPG) or polystyrene resins as solid supports is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The cyanoethyl group can be reduced to an amine.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Mild acids like acetic acid for DMT removal.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Free 5’-hydroxy thymidine.
Wissenschaftliche Forschungsanwendungen
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is widely used in scientific research, particularly in the following areas:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of DNA and RNA interactions and functions.
Medicine: Development of antisense oligonucleotides and other therapeutic agents.
Industry: Large-scale production of oligonucleotides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine involves its incorporation into oligonucleotides, where it can influence the stability and function of the resulting nucleic acid. The DMT group protects the 5’-hydroxy group during synthesis, preventing unwanted side reactions. The cyanoethyl group can be used to introduce additional functional groups or modifications, enhancing the properties of the oligonucleotide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiouridine
- S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiocytidine
- S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thioguanosine
Uniqueness
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is unique due to its specific modifications, which provide distinct advantages in oligonucleotide synthesis. The DMT group offers protection during synthesis, while the cyanoethyl group allows for further functionalization. These features make it particularly useful for creating stable and functional nucleic acid analogs .
Eigenschaften
Molekularformel |
C34H35N3O6S |
|---|---|
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C34H35N3O6S/c1-23-21-37(33(39)36-32(23)44-19-7-18-35)31-20-29(38)30(43-31)22-42-34(24-8-5-4-6-9-24,25-10-14-27(40-2)15-11-25)26-12-16-28(41-3)17-13-26/h4-6,8-17,21,29-31,38H,7,19-20,22H2,1-3H3 |
InChI-Schlüssel |
UJTJUWSYOFPVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


